molecular formula C9H7BrClN3O B6262375 [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol CAS No. 1351218-42-2

[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol

Cat. No. B6262375
CAS RN: 1351218-42-2
M. Wt: 288.5
InChI Key:
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Description

“[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol” is a chemical compound that can be used as an intermediate in the synthesis of chlorantraniliprole . Chlorantraniliprole is a highly efficient and low-toxicity insecticide developed by DuPont in the United States .


Synthesis Analysis

The synthesis of this compound involves the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines .


Chemical Reactions Analysis

This compound is involved in the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides . These compounds are synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, it is known that it is used as an intermediate in the synthesis of chlorantraniliprole . Chlorantraniliprole is an insecticide that works by activating ryanodine receptors, causing uncontrolled release of calcium stores, paralysis, and death in insects .

Future Directions

The compound is a useful building block in the synthesis of pesticides like chlorantraniliprole . As such, future research may focus on improving the synthesis process, exploring other potential applications, and assessing the environmental impact and safety of these pesticides .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol' involves the conversion of 3-chloropyridine to 3-chloro-2-pyridone, followed by the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole, and finally the addition of a methanol group to the pyrazole ring.", "Starting Materials": [ "3-chloropyridine", "sodium hydroxide", "bromine", "hydrazine hydrate", "methanol", "acetic acid", "sodium acetate", "hydrogen peroxide", "sulfuric acid" ], "Reaction": [ "Step 1: Conversion of 3-chloropyridine to 3-chloro-2-pyridone", "3-chloropyridine is reacted with sodium hydroxide and bromine to form 3-chloro-2-pyridone.", "Step 2: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole", "3-chloro-2-pyridone is reacted with hydrazine hydrate and sulfuric acid to form 3-chloro-2-pyridinyl hydrazine.", "3-chloro-2-pyridinyl hydrazine is then reacted with bromine to form 3-bromo-2-pyridinyl hydrazine.", "3-bromo-2-pyridinyl hydrazine is then reacted with 1,3-dimethyl-1H-pyrazol-5-one in the presence of acetic acid and sodium acetate to form 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole.", "Step 3: Addition of methanol group to pyrazole ring", "3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole is reacted with hydrogen peroxide and methanol in the presence of sulfuric acid to form [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol." ] }

CAS RN

1351218-42-2

Product Name

[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol

Molecular Formula

C9H7BrClN3O

Molecular Weight

288.5

Purity

95

Origin of Product

United States

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